Product packaging for Ethyl 3-hydroxy-2-nitrobenzoate(Cat. No.:CAS No. 81914-58-1)

Ethyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B2847757
CAS No.: 81914-58-1
M. Wt: 211.173
InChI Key: JWXWRQIFDGAONZ-UHFFFAOYSA-N
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Description

Significance of Nitrobenzoate Esters in Synthetic Chemistry and Materials Science

Nitrobenzoate esters are a class of compounds that hold considerable importance in the fields of synthetic chemistry and materials science. The ester functional group is a cornerstone in many industrial and pharmaceutical compounds. rsc.org The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the ester moiety.

In synthetic chemistry, nitrobenzoate esters serve as versatile intermediates. The nitro group can be readily reduced to an amino group, providing a pathway to a wide array of substituted anilines which are precursors for dyes, pharmaceuticals, and other complex organic molecules. For example, the reduction of a nitro group to an amine is a key step in the synthesis of various biologically active compounds. Furthermore, the ester can be hydrolyzed back to a carboxylic acid or undergo transesterification, allowing for further molecular modifications. rsc.orgorgsyn.org The esterification of nitrobenzoic acids is a common procedure in organic synthesis, often accomplished by reacting the corresponding acid with an alcohol in the presence of an acid catalyst. orgsyn.orggoogle.com Specifically, p-nitrobenzoate esters of epoxy alcohols have been demonstrated as convenient synthons for creating water-soluble epoxy alcohols. acs.org

In materials science, the properties of nitroaromatic compounds are exploited in the development of new materials. For instance, the charge-transfer characteristics of molecules containing both electron-donating and electron-withdrawing groups are of interest for creating materials with specific optical and electronic properties. The crystal engineering of nitrobenzoate derivatives allows for the construction of supramolecular structures through non-covalent interactions like hydrogen bonding and π-stacking. mdpi.com

Academic Research Landscape of Ortho-Substituted Benzoate (B1203000) Derivatives

The study of ortho-substituted benzoate derivatives is an active area of academic research due to the profound influence of "proximity effects." These effects arise from the close spatial arrangement of substituents on the benzene (B151609) ring and include steric hindrance, direct field interactions, and intramolecular hydrogen bonding. cdnsciencepub.com

Research has shown that the coordination modes of ortho-substituted benzoates to metal centers, such as copper(II), are a subject of investigation, leading to the formation of dinuclear and oligomeric complexes with interesting structural and spectroscopic properties. mdpi.comresearchgate.net The nature of the ortho-substituent, the reaction medium, and counter-ions are crucial in determining the final structure of these metal benzoates. mdpi.com

Spectroscopic studies, combined with quantum-chemical calculations, have been employed to investigate the absorption and fluorescence properties of ortho-substituted methyl benzoate derivatives. bohrium.com These studies reveal that for derivatives with ortho-hydroxyl groups, the experimentally determined transition dipole moments are in good agreement with computational predictions and are not significantly affected by solvent polarity. bohrium.com Furthermore, the pyrolysis of ortho-substituted ethyl benzoates has been studied to understand the polar effects of substituents, as proximity effects like steric hindrance were found to be minimal in the gas phase. cdnsciencepub.com The study noted that ortho-substituents such as -OH and -NO2 showed slightly enhanced reaction rate ratios compared to their para-counterparts. cdnsciencepub.com

Identifying positional isomers of benzoate derivatives is a significant analytical challenge. High-resolution mass spectrometry techniques have been developed to differentiate ortho-substituted derivatives from their meta and para counterparts by exploiting gas-phase neighboring group participation effects. nih.gov

Structural and Electronic Features of Ethyl 3-hydroxy-2-nitrobenzoate Relevant to Research Inquiries

The specific arrangement of substituents in this compound results in distinct structural and electronic characteristics that are relevant to chemical research.

Structural Features:

Intramolecular Hydrogen Bonding: A key feature is the potential for strong intramolecular hydrogen bonding between the hydroxyl group at position 3 and the oxygen of the nitro group at position 2, or with the carbonyl oxygen of the ester group. Such interactions are common in ortho-substituted phenols and can significantly influence the molecule's conformation, locking it into a more planar structure. This is analogous to the intramolecular hydrogen bonding observed in related structures like methyl 2-hydroxy-3-nitrobenzoate. nih.gov

Steric Hindrance: The presence of the nitro group ortho to the ethyl carboxylate group creates steric crowding around the ester functionality. This steric hindrance can influence the kinetics of reactions involving the ester, such as hydrolysis, potentially slowing them down compared to less hindered isomers.

Electronic Features:

Electron-Withdrawing Effects: The nitro group is a powerful electron-withdrawing group, both through resonance and inductive effects. This deactivates the benzene ring towards electrophilic substitution and makes the hydroxyl proton more acidic compared to phenol (B47542).

Combined Substituent Effects: The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and ester groups creates a complex electronic environment on the aromatic ring. This influences the regioselectivity of further chemical transformations. The positions on the ring are activated or deactivated to different extents for both nucleophilic and electrophilic attack.

These features make this compound an interesting candidate for studies in physical organic chemistry, to quantify the impact of these combined interactions on reactivity and molecular properties. It can also serve as a building block in synthetic chemistry, where the functional groups can be sequentially or selectively modified to create more complex molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number81914-58-1 accelachem.comsigmaaldrich.com
Molecular FormulaC9H9NO5 accelachem.com
Molecular Weight211.17 g/mol accelachem.comsigmaaldrich.com

Table 2: Comparison of this compound and its Isomers

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
This compound 81914-58-1 sigmaaldrich.comC9H9NO5211.17 g/mol -OH at C3, -NO2 at C2
Ethyl 2-hydroxy-3-nitrobenzoate90564-38-8 bldpharm.comchemicalbook.comsigmaaldrich.comC9H9NO5211.17 g/mol -OH at C2, -NO2 at C3
Ethyl 3-hydroxy-4-nitrobenzoate717-01-1 C9H9NO5211.17 g/mol -OH at C3, -NO2 at C4
Ethyl 4-hydroxy-3-nitrobenzoate19013-10-6 nist.govnist.govC9H9NO5211.17 g/mol -OH at C4, -NO2 at C3
Ethyl 5-hydroxy-2-nitrobenzoateNot readily availableC9H9NO5211.17 g/mol -OH at C5, -NO2 at C2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B2847757 Ethyl 3-hydroxy-2-nitrobenzoate CAS No. 81914-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(11)8(6)10(13)14/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXWRQIFDGAONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization for Molecular and Supramolecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR characterization of Ethyl 3-hydroxy-2-nitrobenzoate is not available in the public domain.

Proton NMR (¹H NMR) for Proton Environment and Chemical Shifts

Specific ¹H NMR data, including chemical shifts (ppm), coupling constants (Hz), and signal multiplicities for the aromatic, hydroxyl, and ethyl protons of this compound, are not documented in the searched sources.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR chemical shift values for the carbon skeleton of this compound, including the ester carbonyl, aromatic carbons, and ethyl carbons, are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

There are no published 2D NMR spectra (COSY, HSQC, HMBC) to provide experimental confirmation of the proton-proton and proton-carbon correlations within the molecular structure of this compound.

Vibrational Spectroscopy

Specific experimental data from IR and Raman spectroscopy for this compound is not available.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Assessment

An experimental IR spectrum, which would provide the characteristic absorption frequencies (cm⁻¹) for the O-H, C=O, and N-O functional groups and offer insights into intramolecular hydrogen bonding, is not available for this compound.

Raman Spectroscopy for Complementary Vibrational Insights

An experimental Raman spectrum, which would offer complementary data to IR spectroscopy, particularly for symmetric vibrations and non-polar bonds, is not available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the chromophores within its structure, namely the nitro-substituted benzene (B151609) ring and the ethyl ester group. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, leading to characteristic electronic transitions.

The primary transitions expected for this molecule are π → π* and n → π. The benzene ring conjugated with the nitro and carbonyl groups constitutes a significant π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in π → π transitions at longer wavelengths, typically in the 200–400 nm range. rsc.org The oxygen atoms of the hydroxyl, ester, and nitro groups possess non-bonding electrons (n-electrons). The excitation of these electrons to an anti-bonding π* orbital (n → π* transition) is also possible. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions within the same chromophore. iu.edu

The specific environment, such as the solvent, can influence the absorption maxima. Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. nih.gov For nitroaromatic compounds, absorption bands can be complex, with studies on similar molecules like nitrophenols showing characteristic absorption between 200-400 nm. rsc.org

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Functional Groups Expected Wavelength Region Characteristics
π → π* Nitro-substituted aromatic ring, C=O of ester ~200-400 nm High intensity, sensitive to conjugation
n → π* C=O of ester, -NO₂, -OH >270 nm Low intensity, sensitive to solvent polarity

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and confirming the elemental formula of a compound. For this compound, the molecular formula is C₉H₉NO₅. HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy, which allows for the unambiguous determination of this formula from a set of possible combinations of atoms.

The technique provides a calculated (theoretical) mass based on the most abundant isotopes of each element and compares it to the experimentally measured mass. The small difference between these values, typically in the parts per million (ppm) range, validates the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₉NO₅
Calculated m/z ([M+H]⁺) 212.05535
Molecular Weight 211.17 g/mol

Note: The calculated m/z for the protonated molecule [M+H]⁺ is a theoretical value. Experimental values from HRMS analysis would be expected to be within a few ppm of this figure.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Intermolecular Interactions

While single-crystal X-ray diffraction (SCXRD) data for this compound is not available in the surveyed literature, a comprehensive analysis can be performed using its close structural analog, Methyl 2-hydroxy-3-nitrobenzoate , for which detailed crystallographic data exists. researchgate.netnih.gov This analog differs only by a methylene (B1212753) (CH₂) group in the ester function, and its solid-state behavior provides valuable insights into the likely conformation and intermolecular interactions of the ethyl ester.

The SCXRD study of Methyl 2-hydroxy-3-nitrobenzoate reveals that the molecule adopts an approximately planar conformation. researchgate.netnih.gov This planarity is a key feature, driven significantly by the formation of a strong intramolecular hydrogen bond. The bond lengths and angles are within normal ranges for this type of structure. researchgate.net It is highly probable that this compound would adopt a similar planar conformation to maximize electronic conjugation and accommodate stabilizing intramolecular forces. The orientation of the nitro group relative to the benzene ring is a critical conformational parameter; in related structures, this group can be slightly twisted from the ring plane. nih.gov

Table 3: Selected Crystallographic Data for the Analog Methyl 2-hydroxy-3-nitrobenzoate

Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
Monoclinic P2₁/c 7.6120(10) 11.716(2) 9.656(2) 101.830(10) 842.9(3) 4

Data sourced from references researchgate.netnih.gov.

Hydrogen bonding is a dominant force in the crystal packing of hydroxylated nitrobenzoates. In the analog Methyl 2-hydroxy-3-nitrobenzoate, a strong intramolecular O—H···O hydrogen bond is observed. researchgate.netnih.gov This bond forms between the hydrogen of the hydroxyl group at position 2 and an oxygen atom of the adjacent ester's carbonyl group, creating a stable six-membered ring motif. researchgate.net This interaction is crucial for enforcing the planarity of the molecule.

Table 4: Hydrogen Bond Geometry in Methyl 2-hydroxy-3-nitrobenzoate

Donor—H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Type
O1—H1A···O4 0.96 1.70 2.554(2) 146 Intramolecular
C4—H4A···O2 0.93 2.57 3.321(3) 138 Intermolecular
C6—H6A···O4 0.93 2.49 3.336(3) 151 Intermolecular

Data sourced from reference researchgate.net.

In aromatic compounds, π-stacking interactions between the electron-rich benzene rings are a common and significant stabilizing force in the crystal packing. While the primary report on Methyl 2-hydroxy-3-nitrobenzoate focuses on hydrogen bonding, analysis of crystal structures of other isomers, like Methyl 4-hydroxy-3-nitrobenzoate, reveals significant π-stacking interactions. mdpi.com In that structure, aromatic rings of adjacent molecules stack in a head-to-tail fashion with centroid-to-centroid distances of approximately 3.6 to 3.7 Å, which is characteristic of stabilizing π-π interactions. mdpi.com Given the planar nature of this compound, it is reasonable to infer that similar π-stacking interactions would play a role in its crystal lattice, working in concert with hydrogen bonds to create a stable, densely packed solid-state structure.

Computational Chemistry and Quantum Mechanical Investigations of Ethyl 3 Hydroxy 2 Nitrobenzoate

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a powerful tool to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. For Ethyl 3-hydroxy-2-nitrobenzoate, NBO analysis would reveal key insights into the interactions between the electron-donating hydroxyl (-OH) and ethoxy (-OCH2CH3) groups and the electron-withdrawing nitro (-NO2) group on the benzene (B151609) ring.

Key Expected NBO Interactions:

Intramolecular Hydrogen Bonding: A primary focus would be the strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group. NBO analysis quantifies the strength of this interaction by examining the delocalization of the nitro oxygen's lone pair into the antibonding σ* orbital of the O-H bond.

Ring Delocalization: The analysis would show significant delocalization from the oxygen lone pairs of the -OH and -COOC2H5 groups into the π* orbitals of the aromatic ring, indicating their electron-donating nature.

Nitro Group Conjugation: Conversely, delocalization from the π orbitals of the ring into the π* orbitals of the -NO2 group would highlight its strong electron-withdrawing effect, which influences the molecule's reactivity and electronic properties.

A hypothetical data table summarizing the most significant stabilization energies from an NBO analysis is presented below.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O) of OHσ* (O-H) of adjacent NO2HighIntramolecular Hydrogen Bond
LP (O) of OHπ* (C-C) of Benzene RingModerateπ-conjugation
LP (O) of Ethoxyπ* (C-C) of Benzene RingModerateπ-conjugation
π (C-C) of Ringπ* (N-O) of NO2Highπ-conjugation / Resonance

This table is illustrative and represents expected outcomes from NBO analysis on this type of structure. Actual values would require a specific computational study.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations could be employed to understand the dynamic behavior of this compound and the influence of its environment, particularly solvents. By simulating the motion of the atoms over time, MD can provide insights into conformational flexibility, the stability of intramolecular bonds, and intermolecular interactions.

A simulation in an explicit solvent, such as water or ethanol (B145695), would reveal how solvent molecules arrange themselves around the solute and how they affect its structure and dynamics. For instance, MD simulations could explore the stability of the intramolecular hydrogen bond in the presence of protic solvents, which can compete by forming intermolecular hydrogen bonds.

Key Areas of Investigation with MD Simulations:

Conformational Dynamics: Analysis of the dihedral angles of the ethoxy and nitro groups over the simulation time would reveal the preferred conformations and the energy barriers between them.

Hydrogen Bond Dynamics: The distance and angle of the intramolecular hydrogen bond would be monitored to assess its strength and persistence over time in different environments.

Solvation Structure: The radial distribution functions between specific atoms of the solute and solvent molecules would describe the solvation shell and identify key intermolecular interactions that stabilize the molecule in solution.

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective for predicting spectroscopic parameters from first principles. These theoretical calculations can provide spectra that closely match experimental data, aiding in the structural confirmation and analysis of the molecule.

Vibrational Spectroscopy (IR and Raman): Calculations of the harmonic vibrational frequencies would predict the positions of absorption bands in the Infrared (IR) and Raman spectra. By comparing the calculated spectrum of the optimized geometry with experimental data, a detailed assignment of the vibrational modes to specific functional groups and bond motions can be achieved. For this compound, key predicted frequencies would correspond to the O-H stretch (lowered due to hydrogen bonding), C=O stretch of the ester, symmetric and asymmetric N-O stretches of the nitro group, and various aromatic C-H and C-C stretching and bending modes.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations would be used to predict the electronic absorption spectrum (UV-Vis). This would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the conjugated system. The results would help explain the color and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C atoms. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to provide a definitive assignment of all proton and carbon signals in the molecule.

A hypothetical table of predicted versus experimental spectroscopic data is shown below.

Spectroscopic TechniqueParameterPredicted ValueExperimental ValueAssignment
IRν(O-H)~3200 cm⁻¹(Value)Intramolecularly H-bonded OH stretch
IRν(C=O)~1710 cm⁻¹(Value)Ester carbonyl stretch
IRνasym(NO₂)~1530 cm⁻¹(Value)Asymmetric NO₂ stretch
UV-Visλmax~350 nm(Value)π → π* transition
¹H NMRδ(OH)~10-12 ppm(Value)Hydroxyl proton
¹³C NMRδ(C=O)~165 ppm(Value)Ester carbonyl carbon

This table illustrates the type of data generated from first-principles calculations. Specific values require dedicated computational studies.

Reactivity and Mechanistic Pathways of Ethyl 3 Hydroxy 2 Nitrobenzoate

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The hydrolysis and transesterification of Ethyl 3-hydroxy-2-nitrobenzoate are fundamental reactions that involve nucleophilic attack at the ester's carbonyl carbon. The rates and mechanisms of these transformations are significantly modulated by the electronic and steric effects of the substituents on the aromatic ring.

Influence of the Nitro and Hydroxyl Groups on Ester Reactivity

The reactivity of the ethyl ester group in this compound is a direct consequence of the electronic properties of the ortho-nitro and meta-hydroxyl substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the ortho position increases the electrophilicity of the ester's carbonyl carbon. masterorganicchemistry.com This is due to its strong inductive (-I) and resonance (-M) effects, which pull electron density from the benzene (B151609) ring and, by extension, from the ester functional group. This electronic pull makes the carbonyl carbon more susceptible to attack by nucleophiles, thereby accelerating hydrolysis. However, the placement of the bulky nitro group at the ortho position can also introduce steric hindrance, which may partially counteract the electronic acceleration by impeding the approach of the nucleophile to the reaction center. Studies on various ethyl nitrobenzoates show that a nitro substituent generally increases the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000). libretexts.org

Hydroxyl Group (-OH): The hydroxyl group at the meta position primarily exerts an electron-withdrawing inductive effect (-I), which further enhances the electrophilicity of the carbonyl carbon and should contribute to an increased reaction rate. While it has an electron-donating resonance effect (+M), this effect does not extend to the meta position. Under alkaline conditions, this hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). This deprotonated group is a very strong electron-donating group through resonance, which would significantly decrease the electrophilicity of the carbonyl carbon and thus reduce the rate of hydrolysis.

The combination of these effects—strong electronic activation from the ortho-nitro group, modest inductive activation from the meta-hydroxyl group, and potential steric hindrance from the ortho substituent—results in a complex reactivity profile that is highly dependent on reaction conditions, particularly the pH.

Alkaline Hydrolysis Kinetics

The alkaline hydrolysis of esters, known as saponification, typically proceeds through a base-catalyzed, bimolecular, acyl-oxygen cleavage (BAC2) mechanism. nih.govmasterorganicchemistry.com This process is effectively irreversible. masterorganicchemistry.com

The mechanism involves two main steps:

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol (B145695). masterorganicchemistry.com

Table 1: Relative Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates

Substituent Position Relative Rate Constant (k/k₀)
H - 1.00
m-NO₂ meta 67.6
p-NO₂ para 155
o-NO₂ ortho 7.41

Data derived from studies in 85% ethanol-water at 30°C. The rate for the ortho-isomer is slower than for meta and para isomers, likely due to steric hindrance. libretexts.org

Based on this data, the ortho-nitro group in this compound is expected to activate the ester towards hydrolysis, though less effectively than a para-nitro group due to steric effects. The additional meta-hydroxyl group would likely provide a further, smaller rate enhancement under conditions where it remains protonated.

Acid-Catalyzed and Enzymatic Hydrolysis Studies

Acid-Catalyzed Hydrolysis: Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and is a reversible process. researchgate.net The mechanism generally involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. However, carrying out this reaction on substrates like this compound can be challenging, as the strongly acidic conditions required may lead to competing side reactions, such as the nitration of other positions on the ring if not carefully controlled.

Enzymatic Hydrolysis: Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods. google.com Enzymes such as carboxylesterases, lipases, and proteases can catalyze ester hydrolysis. cdnsciencepub.comresearchgate.net Studies on various benzoate esters have shown that enzymatic catalysis is highly sensitive to the substitution pattern on the aromatic ring. For instance, the hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids by carboxypeptidase A shows a clear correlation with the electronic properties of the substituent. cdnsciencepub.com Similarly, human carboxylesterases (hCE-1 and hCE-2) exhibit different substrate preferences; hCE-1 favors substrates with short alcohol chains, while hCE-2's activity increases with longer alcohol chains in benzoic acid derivatives. researchgate.net While specific studies on the enzymatic hydrolysis of this compound have not been reported, it is plausible that certain esterases could catalyze its hydrolysis, with the efficiency depending on how the specific substituent pattern fits into the enzyme's active site.

Reductive Transformations of the Nitro Group

The reduction of the aromatic nitro group to an amine is a pivotal transformation in synthetic chemistry, as it provides access to aniline (B41778) derivatives that are valuable synthetic intermediates. jsynthchem.com For a multifunctional compound like this compound, the key challenge is to achieve selective reduction of the nitro group without affecting the ester or hydroxyl functionalities.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. drhazhan.com This process typically involves reacting the substrate with hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium on carbon (Pd/C) google.com

Platinum oxide (PtO₂) google.com

Raney Nickel google.com

The reaction is generally chemoselective for the nitro group, leaving other reducible functional groups like esters and carboxylic acids intact under controlled conditions. For example, the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid proceeds efficiently over a Pd/C catalyst. google.com Similarly, various ethyl nitrobenzoate isomers can be hydrogenated to their corresponding aminobenzoates in high yield using Pd/C catalysts. researchgate.net This high selectivity makes catalytic hydrogenation a primary choice for converting this compound to Ethyl 2-amino-3-hydroxybenzoate.

Selective Reduction Methods

Besides catalytic hydrogenation, several other chemical methods can selectively reduce the nitro group while preserving the ester and hydroxyl groups. These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or other substrate sensitivities.

Table 2: Selective Reagents for Nitro Group Reduction

Reagent System Conditions Comments Reference(s)
Iron (Fe) powder in acetic acid Heating (e.g., 50-60°C) A classic and cost-effective method for nitro reduction. mdpi.com
Tin (Sn) or Tin(II) chloride (SnCl₂) in HCl Acidic medium A standard method, though it requires stoichiometric amounts of metal and produces tin waste. google.com
Sodium Borohydride (B1222165) (NaBH₄) with FeCl₂ THF, 28°C A mild and highly efficient system that shows excellent chemoselectivity for reducing nitro groups in the presence of esters. d-nb.info
Sodium Borohydride (NaBH₄) with Ni(PPh₃)₄ Ethanol (EtOH) A newer system that enhances the reducing power of NaBH₄ to effectively reduce nitro compounds. jsynthchem.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution A mild reducing agent often used for sensitive substrates. google.com

These methods provide a versatile toolkit for the synthesis of Ethyl 2-amino-3-hydroxybenzoate from this compound, allowing for the selection of a procedure based on reaction scale, cost, and functional group compatibility.

Mechanistic Insights into Nitro Reduction Pathways

The reduction of the nitro group in aromatic compounds like this compound is a pivotal transformation in organic synthesis, providing access to a range of nitrogen-containing functionalities. The process is not a single-step conversion but a complex sequence of events, the course of which is highly dependent on the choice of reducing agent and reaction conditions such as pH and temperature. Current time information in Bangalore, IN.ucalgary.catandfonline.comstrath.ac.uk The widely accepted framework for these transformations is the Haber mechanism, which delineates two principal, competing routes: the direct pathway and the condensation pathway. tandfonline.comyoutube.com

Direct Reduction Pathway: This route involves the stepwise addition of hydrogen equivalents to the nitro group. The initial two-electron reduction of the nitro group (Ar-NO₂) leads to the formation of a nitroso intermediate (Ar-NO). tandfonline.comyoutube.com Subsequent reduction generates an N-arylhydroxylamine (Ar-NHOH). Current time information in Bangalore, IN.tandfonline.com This hydroxylamine (B1172632) intermediate can be isolated under specific conditions, for instance, by using zinc in a neutral solution buffered with ammonium (B1175870) chloride. strath.ac.ukquizgecko.com The final step is the reduction of the hydroxylamine to the corresponding primary amine (Ar-NH₂). tandfonline.com This pathway is common in catalytic hydrogenations (e.g., using H₂ with Pd, Pt, or Ni catalysts) and with certain chemical reductants. Current time information in Bangalore, IN.strath.ac.uk

Condensation Pathway: This pathway becomes significant under basic or certain neutral conditions and involves the reaction between intermediates formed during the reduction. tandfonline.comstrath.ac.uk Specifically, the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates can condense to form an azoxybenzene (B3421426) derivative (Ar-N(O)=N-Ar). tandfonline.comlew.ro This azoxy compound can be further reduced sequentially to an azobenzene (B91143) (Ar-N=N-Ar) and then to a hydrazobenzene (B1673438) or diarylhydrazine (Ar-NH-NH-Ar). tandfonline.comyoutube.comlew.ro The final step involves the reductive cleavage of the N-N bond in the hydrazo intermediate to yield two equivalents of the aniline product. tandfonline.com

The choice of reductant is critical in determining the final product. Powerful reducing systems like tin or iron in acidic media, or catalytic hydrogenation under pressure, typically lead to the complete reduction to the amine. quizgecko.com Milder and more selective reagents can be used to target intermediates. For instance, hydrazine (B178648) hydrate (B1144303) can be used for reductions at lower temperatures and often does not affect other reducible functional groups, such as the ester group present in the title compound. ucalgary.ca

For catalytic reductions on metal surfaces, such as with gold or palladium nanoparticles, the reaction kinetics are often described by the Langmuir-Hinshelwood model. csic.estcichemicals.com This mechanism proposes that both the nitroaromatic substrate and the hydrogen source (e.g., H₂ or a hydride donor like NaBH₄) adsorb onto the catalyst surface. The reaction then occurs between the adsorbed species on the surface of the catalyst. csic.estcichemicals.com

Table 1: Key Intermediates in the Reduction of Aromatic Nitro Compounds

IntermediateStructurePathwayDescription
NitrosoareneAr-NODirect & CondensationFormed by the initial two-electron reduction of the nitro group. tandfonline.com
N-ArylhydroxylamineAr-NHOHDirect & CondensationFormed by the reduction of the nitrosoarene; can be a final product or an intermediate. Current time information in Bangalore, IN.tandfonline.com
AzoxyareneAr-N(O)=N-ArCondensationFormed by the condensation of a nitrosoarene and an N-arylhydroxylamine. tandfonline.comlew.ro
AzoareneAr-N=N-ArCondensationFormed by the reduction of the azoxyarene. tandfonline.comlew.ro
HydrazoareneAr-NH-NH-ArCondensationFormed by the reduction of the azoarene; cleaves to form the final amine product. tandfonline.comlew.ro
AminoareneAr-NH₂Direct & CondensationThe final product of complete reduction. Current time information in Bangalore, IN.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site of reactivity. Its behavior is largely dictated by the nucleophilicity of the oxygen atom, which is significantly enhanced upon deprotonation.

Direct nucleophilic substitution where the hydroxyl group acts as a leaving group is generally unfavorable for phenols, as the hydroxide ion (OH⁻) is a poor leaving group. libretexts.org However, the oxygen atom of the phenolic group is inherently nucleophilic and can attack various electrophiles. libguides.com

The most significant reaction in this context is the deprotonation of the phenol (B47542) by a base to form a phenoxide ion. The acidity of the hydroxyl group in this compound is enhanced by the electron-withdrawing effects of the adjacent nitro and ester groups. This deprotonation converts the weakly nucleophilic hydroxyl group into a much more powerful phenoxide nucleophile. gordon.edu This phenoxide is the key reactive species in the O-alkylation and O-acylation reactions discussed below.

While the hydroxyl group can be converted into a good leaving group by protonation to form an oxonium ion (-OH₂⁺), a strategy common for alcohols, this is less effective for phenols due to the instability of the resulting aryl cation. libretexts.org Therefore, reactions classified as nucleophilic substitutions on the hydroxyl group predominantly involve the phenol acting as a nucleophile via its conjugate base.

The phenoxide ion derived from this compound readily participates in O-alkylation and O-acylation, which are fundamental Sₙ2-type reactions for forming ethers and esters, respectively.

O-Alkylation: The synthesis of ether derivatives from this compound is typically achieved via the Williamson ether synthesis. tcichemicals.combyjus.com This method involves the reaction of the corresponding phenoxide ion with a primary or methyl alkyl halide (or other substrates with a good leaving group, like a tosylate). masterorganicchemistry.com The reaction proceeds through an Sₙ2 mechanism, where the phenoxide nucleophile attacks the electrophilic carbon of the alkylating agent, displacing the halide. byjus.commasterorganicchemistry.com The process is generally carried out by treating the phenol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, followed by the addition of the alkyl halide. byjus.comnih.govrsc.org This method has been successfully applied to synthesize various 2-alkoxy-3-nitrobenzoic acid derivatives. csic.es

O-Acylation: The formation of esters from the hydroxyl group involves reaction with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640). ucalgary.ca This nucleophilic acyl substitution can be promoted through two main approaches: base catalysis, which increases the nucleophilicity of the phenol by converting it to the phenoxide, or acid catalysis, which increases the electrophilicity of the acylating agent. ucalgary.ca An efficient and widely used method for the O-acylation of phenols is phase-transfer catalysis (PTC). tandfonline.comtandfonline.com In a typical PTC setup, the phenol is dissolved in an aqueous base (e.g., 10% NaOH), while the acyl chloride resides in an immiscible organic solvent (e.g., dichloromethane). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) chloride), facilitates the transfer of the phenoxide ion into the organic phase where it rapidly reacts with the acyl chloride to form the ester. lew.rotandfonline.com This technique is known for its high yields, rapid reaction times, and mild conditions. tandfonline.com

Table 2: Representative O-Alkylation and O-Acylation Reactions

Reaction TypeReagents & ConditionsProduct TypeMechanism
O-Alkylation 1. Base (e.g., K₂CO₃, NaOH) 2. Alkyl Halide (R-X) Solvent (e.g., DMF, Acetonitrile)Alkoxy derivative (Ether)Williamson Ether Synthesis (Sₙ2) byjus.com
O-Acylation 1. Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) 2. Base (e.g., NaOH, Pyridine) or Acid CatalystAcyloxy derivative (Ester)Nucleophilic Acyl Substitution ucalgary.ca
O-Acylation (PTC) 1. Acyl Chloride (RCOCl) 2. Aq. NaOH, Organic Solvent 3. Phase-Transfer Catalyst (e.g., R₄N⁺Cl⁻)Acyloxy derivative (Ester)Phase-Transfer Catalyzed Nucleophilic Acyl Substitution lew.ro

Aromatic Substitution Reactions on the Benzene Ring

The substitution pattern on the benzene ring of this compound is governed by the cumulative electronic effects of its three substituents: the hydroxyl (-OH), nitro (-NO₂), and ethyl carboxylate (-COOEt) groups.

In electrophilic aromatic substitution (EAS), the reactivity and orientation of an incoming electrophile are determined by the existing substituents. wikipedia.org The hydroxyl group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself due to its ability to donate electron density through resonance (+M effect). libretexts.org Conversely, the nitro and ethyl carboxylate groups are both deactivating groups, withdrawing electron density from the ring through resonance and inductive effects (-M, -I), and direct incoming electrophiles to the meta position relative to themselves. wikipedia.orglibretexts.org

In this compound, the directing effects are as follows:

-OH group (at C3): Strongly activating, directs ortho (to C2 and C4) and para (to C6).

-NO₂ group (at C2): Strongly deactivating, directs meta (to C4 and C6).

-COOEt group (at C1): Deactivating, directs meta (to C3 and C5).

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is fundamentally different from Sₙ1/Sₙ2 reactions and requires a highly electron-deficient aromatic ring. pressbooks.pub This deficiency is achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to a suitable leaving group (typically a halide). pressbooks.publibretexts.org

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial and is enhanced by the delocalization of the negative charge onto the electron-withdrawing groups.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

In its native state, this compound lacks a conventional leaving group for an SₙAr reaction. The hydroxyl group is a poor leaving group. However, the ring is significantly activated towards nucleophilic attack by the combined electron-withdrawing power of the ortho-nitro group and the ester group. If a good leaving group, such as a halogen, were introduced onto the ring (for example, at the C4 or C6 position via an EAS reaction as described above), that position would become highly susceptible to SₙAr. The nitro group at the C2 position would be ortho to a leaving group at C6 and para to a leaving group at C4, providing the necessary activation for the stabilization of the Meisenheimer intermediate and facilitating the substitution. pressbooks.pub In some cases, under forcing conditions, the nitro group itself can act as a leaving group in SₙAr reactions. strath.ac.ukyoutube.com

Table 3: Summary of Substituent Effects on the Aromatic Ring

SubstituentPositionElectronic EffectEAS Directing EffectSₙAr Influence
-COOEt C1Deactivating (-I, -M)MetaActivating
-NO₂ C2Deactivating (-I, -M)MetaStrongly Activating (ortho/para to LG)
-OH C3Activating (+M > -I)Ortho, ParaDeactivating (electron-donating)

Intramolecular Cyclization and Rearrangement Reactions

The molecular architecture of this compound provides a template for intriguing intramolecular reactions, leading to the formation of heterocyclic structures and rearranged isomers. These transformations are typically induced by specific reagents or reaction conditions that facilitate the interaction between the proximate functional groups.

A significant intramolecular reaction of this compound and its analogues is the formation of benzoxazinone (B8607429) derivatives. This process, however, does not occur directly from the parent molecule but requires a preliminary reduction of the nitro group to an amine. The resulting ethyl 3-hydroxy-2-aminobenzoate possesses an amino and a hydroxyl group in an ortho-relationship, which is a key structural feature for cyclization.

The catalytic hydrogenation of the nitro group, commonly achieved using catalysts like palladium on carbon (Pd/C) and a hydrogen source, yields the corresponding amine. This intermediate is often not isolated and is subjected to in-situ cyclization. The cyclization to a 1,4-benzoxazin-3-one can be promoted by various reagents that facilitate the condensation between the hydroxyl group and the ester.

For instance, the synthesis of 2-hydroxy-1,4-benzoxazin-3-ones has been achieved through a flow chemistry approach starting from the corresponding 4-hydroxy-3-nitrobenzoic acid. researchgate.net The process involves the reduction of the nitro group to an aniline, followed by N-acylation and subsequent intramolecular cyclization at elevated temperatures. researchgate.net While this example starts from a different isomer, the principle of reductive cyclization is directly applicable to this compound. The general mechanism for the formation of 2-hydroxy-1,3-benzoxazin-4-one derivatives has also been proposed. researchgate.net

The following table summarizes the key steps involved in the intramolecular cyclization of this compound to a benzoxazinone derivative:

StepReactionReagents and ConditionsProduct
1Reduction of Nitro GroupH₂, Pd/C or other reducing agentsEthyl 2-amino-3-hydroxybenzoate
2Intramolecular CyclizationHeat, acid or base catalyst1,4-Benzoxazin-3-one derivative

It is important to note that the specific structure of the resulting benzoxazinone will depend on which functional group of the intermediate participates in the ring closure with the hydroxyl group. Cyclization involving the ester group would lead to a 1,4-benzoxazin-3-one.

This compound, as a substituted o-nitrophenol, can undergo acid-catalyzed intramolecular rearrangement reactions. Specifically, o-nitrophenols bearing an additional substituent at the 3-position have been shown to rearrange in strong acids like trifluoromethanesulphonic acid. researchgate.netrsc.org In this reaction, the nitro group at the 2-position migrates to the opposite ortho-position (the 6-position). researchgate.netrsc.org

This rearrangement is believed to proceed through a rate-determining migration of the nitro group within a Wheland intermediate, which is formed by the protonation of the aromatic ring at the 2-position. researchgate.net The reaction exhibits first-order kinetics and is intramolecular in nature. researchgate.netrsc.org

The general scheme for this rearrangement is as follows:

this compound → Ethyl 3-hydroxy-6-nitrobenzoate

This type of rearrangement is a characteristic feature of nitrated phenols and anilines in strongly acidic media. researchgate.net

Comparative Reactivity Studies with Isomers and Analogues

The reactivity of this compound can be better understood by comparing it with its isomers and analogues. The relative positions of the functional groups significantly influence the electronic and steric environment of the molecule, leading to differences in reaction rates and outcomes.

A key comparison can be made with its isomer, Ethyl 3-hydroxy-4-nitrobenzoate . In this isomer, the nitro group is para to the hydroxyl group and meta to the ester group. The reduction of the nitro group in Ethyl 3-hydroxy-4-nitrobenzoate to an amino group is a common reaction, yielding ethyl 3-amino-4-hydroxybenzoate. This intermediate is also a precursor for the synthesis of heterocyclic compounds. For example, it has been used in the synthesis of triketone 2H-benzo[b] Current time information in Bangalore, IN.niscair.res.inoxazin-3(4H)-one analogs, which act as p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Another relevant isomer is Ethyl 4-hydroxy-3-nitrobenzoate . In this case, the nitro group is ortho to the hydroxyl group and meta to the ester. This compound has been used in a flow chemistry approach to synthesize substituted 2-hydroxy-1,4-benzoxazin-3-ones. researchgate.net The study highlighted that batch esterification of the parent 4-hydroxy-3-nitrobenzoic acid suffered from incomplete conversion. researchgate.net

The rearrangement of o-nitrophenols in trifluoromethanesulphonic acid provides a direct basis for comparing the reactivity of this compound with its analogues. The rate of this rearrangement is influenced by the nature of the substituent at the 3-position. Studies on related 3-substituted o-nitrophenols have shown that the rate of rearrangement varies in the order: Me > Cl > NO₂. researchgate.net This suggests that the electron-donating or -withdrawing nature of the substituent at the 3-position plays a crucial role in the stability of the Wheland intermediate and thus the reaction rate.

The following table provides a comparative overview of the reactivity of this compound and its isomers:

CompoundKey Reactive FeaturesNotable Reactions
This compound Ortho-positioning of -OH and -NO₂ groupsAcid-catalyzed rearrangement of the nitro group. researchgate.netrsc.org Reductive cyclization to benzoxazinones (potential).
Ethyl 3-hydroxy-4-nitrobenzoate Para-positioning of -OH and -NO₂ groupsReduction of the nitro group to form ethyl 3-amino-4-hydroxybenzoate. Used in the synthesis of HPPD inhibitors.
Ethyl 4-hydroxy-3-nitrobenzoate Ortho-positioning of -OH and -NO₂ groupsUsed in the synthesis of 2-hydroxy-1,4-benzoxazin-3-ones via flow chemistry. researchgate.net
Methyl 3-hydroxy-4-nitrobenzoate Analogue with a methyl esterUndergoes protection of the hydroxyl group and reduction of the nitro group for further synthesis. nih.gov

While not a direct chemical reactivity comparison in a synthetic sense, studies on the degradation of related nitroaromatic compounds can offer insights into the relative stability and susceptibility of different isomers to transformation. For instance, the degradation of 2-nitrobenzoate (B253500) and 4-nitrobenzoate (B1230335) by Cupriavidus sp. strain ST-14 proceeds through different pathways, with 2-nitrobenzoate being converted to 3-hydroxyanthranilate and 4-nitrobenzoate to protocatechuate. asm.org This highlights how the position of the nitro group dictates the metabolic fate of the molecule.

Applications of Ethyl 3 Hydroxy 2 Nitrobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The ortho-relationship between the nitro group and a potential amino group (after reduction) makes this compound an ideal starting material for constructing fused heterocyclic systems.

Ethyl 3-hydroxy-2-nitrobenzoate is a precursor for synthesizing benzimidazole (B57391) derivatives, which are a prominent class of heterocyclic compounds in medicinal chemistry. The core synthetic strategy involves the reductive cyclization of an ortho-nitroaniline derivative. In this process, the nitro group of a precursor is first reduced to an amine, which then undergoes condensation with an aldehyde or a carboxylic acid equivalent to form the imidazole (B134444) ring.

For precursors like this compound, the synthesis begins with the reduction of the nitro group to an amine, forming an ortho-aminophenol derivative. This intermediate can then react with various aldehydes in a "one-pot" reaction. For instance, using sodium dithionite (B78146) as the reducing agent facilitates the cyclization of ethyl 4-amino-3-nitrobenzoate derivatives with aldehydes to form the benzimidazole core. researchgate.netmdpi.comresearchgate.netmedcraveonline.com This methodology, known as one-pot reductive cyclization, is highly efficient and avoids harsh reaction conditions. researchgate.netmedcraveonline.com The resulting hydroxy- and carboxylate-substituted benzimidazoles are of significant interest due to their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmedcraveonline.com

The synthesis of isoxazoles often proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.orgnih.gov While direct conversion is not typical, derivatives of nitrobenzoic acid can serve as precursors for the required reactants. For example, 2-nitrobenzoic acid has been used as a building block in the solid-phase synthesis of isoxazoles. nih.gov

Another pathway to isoxazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nanobioletters.comresearchgate.net Through chemical manipulation, the aromatic ring of this compound could potentially be opened and transformed into a suitable dicarbonyl precursor. More directly, the nitro group itself can be a key reactant. In some metal-free synthetic routes, the nitro group of compounds like ethyl nitroacetate (B1208598) participates in reactions with alkynes, catalyzed by agents like TEMPO, to form the isoxazole (B147169) ring. rsc.org This highlights the potential of the nitro group in this compound to be a crucial element in forming the isoxazole heterocycle.

Building Block for Complex Polyaromatic Systems

Beyond simple heterocycles, this compound serves as a foundational unit for constructing more complex, fused polyaromatic systems. A notable example is the synthesis of benzo[d]thiazole derivatives. nih.gov In a representative synthesis using a similar starting material, methyl 3-hydroxy-4-nitrobenzoate, the hydroxyl group is first protected. This is followed by the reduction of the nitro group to an amine. The resulting aminophenol derivative is then reacted with a thiocyanate (B1210189) source to construct the fused thiazole (B1198619) ring. This general strategy demonstrates how the functional handles of this compound can be sequentially manipulated to build elaborate polycyclic structures that are scaffolds for new materials and drugs. nih.gov

Intermediate for Functional Materials Research

The functional groups on this compound make it a versatile platform for creating monomers and components for functional materials. Research on related compounds, such as methyl salicylate (B1505791) analogues, has shown their potential as intermediates for materials with specific optical or electronic properties. researchgate.netsemanticscholar.org The presence of the hydroxyl and ester groups allows for polymerization or incorporation into polymer backbones, while the nitro group can be modified to tune the electronic properties of the resulting material. These materials are investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and as ambipolar charge transfer materials. researchgate.net

Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

Many of the heterocyclic and polyaromatic systems derived from this compound are themselves pharmacologically important scaffolds. Benzimidazoles, for example, are known to possess a wide range of biological activities, and their derivatives are found in commercially available drugs. medcraveonline.com Similarly, isoxazoles are key components in various therapeutic agents and have been explored as inhibitors of enzymes like histone deacetylases (HDACs). rsc.orgresearchgate.net

The compound also serves as a starting point for isoindoline-based drugs, which are used in treatments for cancer and inflammatory diseases. mdpi.com The ability to generate a library of diverse structures by modifying the core of this compound makes it a valuable tool in drug discovery for identifying new lead compounds and chemical probes. nih.govgoogle.com

Table 1: Pharmacologically Relevant Scaffolds from this compound Derivatives

Scaffold Therapeutic Relevance Representative Synthetic Route Citations
Benzimidazoles Anti-inflammatory, Antimicrobial, Anticancer, Antiviral One-pot reductive cyclization of the corresponding o-nitroaniline derivative with an aldehyde. researchgate.net, researchgate.net, medcraveonline.com
Isoxazoles HDAC inhibitors, Antibacterial 1,3-dipolar cycloaddition of a nitrile oxide (derivable from the nitro group) with an alkyne. rsc.org, nanobioletters.com
Benzo[d]thiazoles DNA Gyrase Inhibitors Protection of hydroxyl, reduction of nitro group, and cyclization with a thiocyanate source. nih.gov
Quinazolines Antipsychotic, Antidiabetic, Anticancer Multi-step synthesis involving cyclization of an anthranilic acid derivative (obtainable via reduction and modification). arabjchem.org
Isoindolines Anticancer (Multiple Myeloma), Anti-inflammatory Multi-step synthesis involving condensation with a piperidine-2,6-dione derivative. mdpi.com

Derivatization for Enhanced Synthetic Utility (e.g., Protecting Group Strategies)

To achieve selective transformations in a multi-functional molecule like this compound, the use of protecting groups is essential. The phenolic hydroxyl group is often acidic and nucleophilic, which can interfere with reactions targeting the nitro or ester functionalities.

A common strategy is to protect the hydroxyl group before performing other reactions. wikipedia.org For instance, the hydroxyl group can be converted into a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, using a reagent like tert-butyldimethylsilyl chloride. nih.gov This protected intermediate is stable under conditions used to reduce the nitro group (e.g., with SnCl₂ or catalytic hydrogenation). After the desired transformation is complete, the silyl ether can be easily removed using a fluoride (B91410) source (like TBAF) or acidic conditions. wikipedia.org Other protecting groups for hydroxyls include benzyl (B1604629) ethers, which are stable to many conditions but can be removed by hydrogenolysis, or photolabile groups like ortho-nitrobenzyl carbonates for specialized applications. researchgate.netvanderbilt.edu This ability to selectively mask and unmask the hydroxyl group significantly enhances the synthetic utility of this compound, allowing chemists to precisely control the reaction sequence and build complex molecular architectures. nih.gov

Advanced Topics and Future Research Perspectives

Chemoenzymatic Synthesis and Biotransformations of Ethyl 3-hydroxy-2-nitrobenzoate

The intersection of chemical synthesis and enzymatic catalysis offers highly selective and environmentally benign routes for transforming complex molecules. For this compound, the most significant biotransformation involves the reduction of its nitro group to an amino group, a critical step for generating precursors for pharmaceuticals and other fine chemicals.

Research Findings:

Enzymes, particularly nitroreductases (NRs), are central to this field. Studies on analogous nitroaromatic compounds have demonstrated that Type I (oxygen-insensitive) nitroreductases, such as NfsA and NfsB from Escherichia coli, can efficiently catalyze the reduction of a nitro group to a hydroxylamine (B1172632), which is then further reduced to an amine. researchgate.netacs.org This enzymatic reduction is highly chemoselective, proceeding under mild, aqueous conditions and atmospheric pressure, thus avoiding the high pressures and temperatures often required for traditional catalytic hydrogenation. acs.org

The degradation pathway of related compounds like 2-nitrobenzoate (B253500) in bacteria such as Pseudomonas fluorescens involves enzymes like 3-hydroxyanthranilate 3,4-dioxygenase, which catalyze ring cleavage. asm.orgasm.org This suggests potential biotransformation pathways for modifying the aromatic core of this compound itself. Chemoenzymatic approaches can utilize enantiopure cis-dihydrodiol metabolites, derived from bacterial enzymatic dihydroxylation of benzene (B151609) substrates, as chiral precursors for synthesizing complex molecules. researchgate.net

Enzyme ClassOrganism Source (Example)Transformation on Nitroaromatic MoietyKey Advantages
Nitroreductase (Type I) Escherichia coli (NfsA, NfsB)Selective reduction of -NO₂ to -NH₂High chemoselectivity, mild aqueous conditions, avoids high-pressure H₂. researchgate.netacs.org
Dioxygenase Pseudomonas fluorescensCleavage of the aromatic ringPotential for biodegrading the molecule or creating novel metabolites. asm.orgasm.org
Lipase VariousEnantioselective acylationUsed in resolving racemic mixtures to produce enantiopure intermediates. beilstein-journals.orgsemanticscholar.org

Future research is directed towards discovering and engineering more robust and efficient nitroreductases and coupling them with other catalysts in enzymatic cascades to create streamlined, multi-step syntheses in a single pot. acs.org

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are hazardous or difficult to control, such as nitration and catalytic hydrogenation.

Research Findings:

The synthesis of nitroaromatic compounds can be energy-intensive and hazardous. Continuous-flow systems provide superior mass and heat transfer, which ensures greater safety and control over reaction conditions. thieme-connect.com For the reduction of nitro groups, a key transformation for this compound derivatives, continuous-flow catalytic hydrogenation has been shown to be highly efficient, high-yielding, and does not require complex purification steps, making it suitable for large-scale production. rsc.org A study on a related compound, 4-hydroxy-3-nitrobenzoic acid, demonstrated a hybrid flow-and-batch approach for efficient synthesis. researchgate.net The use of flow microreactors enables precise control over residence time, which can be critical for managing short-lived, highly reactive intermediates that may be involved in certain synthetic routes. kyoto-u.ac.jp

ParameterBatch ProcessingFlow Chemistry/Continuous Processing
Safety Poor heat dissipation, risk of thermal runaway in exothermic reactions (e.g., nitration).Excellent heat and mass transfer, smaller reaction volumes, enhanced safety. thieme-connect.com
Reaction Time Often longer, including heating and cooling cycles.Significantly shorter reaction times, from hours to minutes. thieme-connect.comrsc.org
Yield & Purity Can be lower due to side reactions and degradation.Often higher yields and improved purity due to precise control. rsc.org
Scalability Scaling up can be challenging and non-linear.Easily scalable by running the system for longer periods.
Process Control Limited real-time control over reaction parameters.Precise control over temperature, pressure, and residence time. kyoto-u.ac.jp

Future work will likely focus on developing fully integrated, multi-step continuous processes that start from simple precursors and yield highly functionalized derivatives of this compound without manual isolation of intermediates.

Green Chemistry Approaches in the Synthesis and Transformations

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of nitroaromatic compounds.

Research Findings:

Several green chemistry strategies can be applied to the lifecycle of this compound:

Alternative Reagents: Replacing hazardous catalysts like concentrated sulfuric acid in nitration reactions with alternatives such as acetic anhydride (B1165640) can significantly reduce the production of acidic waste. google.com The use of tert-butyl nitrite (B80452) offers a metal-free option for certain nitrosation and diazotization reactions. rsc.org

Heterogeneous Catalysis: Employing reusable, solid-supported catalysts, such as silica-supported dodecatungstophosphoric acid, aligns with green principles by simplifying product purification and minimizing catalyst waste. evitachem.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for reactions involving nitrobenzoic acid derivatives, such as the synthesis of benzocaine (B179285) from p-nitrobenzoic acid. ajrconline.org

Greener Solvents: Utilizing aqueous media for reactions, such as in PdCl₂-catalyzed Suzuki reactions performed in aqueous ethanol (B145695), reduces the reliance on volatile organic compounds. researchgate.net

Development of Novel Catalytic Systems for Specific Reactions

The development of new catalysts is crucial for improving the efficiency, selectivity, and scope of reactions involving this compound. Research efforts are focused on both metal-based and biological catalysts.

Research Findings:

For the critical transformation of the nitro group, novel catalytic systems are continuously being explored. While traditional catalysts like palladium on carbon are effective, research into bimetallic systems (e.g., Ru-Co complexes) and polymer-supported catalysts offers pathways to enhanced activity and selectivity. researchgate.netsigmaaldrich.com In a continuous-flow setting, ruthenium on carbon has been successfully used for the hydrogenation of related 2-nitro benzamides. rsc.org

A major area of development is in chemoenzymatic catalysis, where nitroreductase enzymes are used to achieve highly selective reductions under mild, aqueous conditions. acs.org This biological approach is particularly valuable when other functional groups in the molecule are sensitive to the harsh conditions of conventional catalytic hydrogenation.

Supramolecular Assemblies and Co-crystallization Studies Involving this compound

The arrangement of molecules in the solid state, governed by non-covalent interactions, defines their physical properties. This compound, with its multiple functional groups, is an excellent candidate for forming complex supramolecular assemblies and co-crystals.

Research Findings:

While specific studies on this compound are not abundant, extensive research on related nitrobenzoate and hydroxybenzoic acid compounds provides a clear framework for prediction. acs.org The crystal structures of these compounds are dominated by a variety of non-covalent interactions:

Hydrogen Bonding: The hydroxyl and carboxylate groups are strong hydrogen bond donors and acceptors.

π–π Stacking: The aromatic ring can interact with adjacent rings.

Co-crystallization is the process of combining two or more different molecules in a single crystal lattice. researchgate.net This technique can be used to modify the physicochemical properties of a compound, such as its solubility or stability. acs.orgmdpi.com Given the functional groups present, this compound could be co-crystallized with other pharmaceutically acceptable compounds to create novel solid forms with tailored properties.

Interaction TypeParticipating Groups on MoietyPotential Effect on Crystal Structure
Hydrogen Bonding -OH, -NO₂, Ester C=OFormation of robust, directional chains, sheets, or 3D networks.
π–π Stacking Benzene RingContributes to the packing of aromatic layers.
C-H–π Interaction Aromatic C-H, Ethyl group C-HStabilizes layered assemblies and interlinks chains.
Dipole-Dipole Nitro group (-NO₂)Influences molecular orientation and packing.

Future studies will likely involve the synthesis and characterization of co-crystals of this compound to explore new material properties and applications.

Multi-component Reactions Incorporating the this compound Moiety

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. frontiersin.orgresearchgate.net

Research Findings:

The this compound moiety, particularly after the reduction of its nitro group to an amine (forming ethyl 2-amino-3-hydroxybenzoate), becomes an ideal building block for MCRs. Aromatic amines are common components in a wide range of MCRs used to synthesize diverse and complex heterocyclic scaffolds, which are of great interest in medicinal chemistry. frontiersin.orgpreprints.org For example, this amino derivative could participate as the amine component in reactions such as:

Three-component couplings with aldehydes and various nucleophiles to create substituted amino acid derivatives or other complex structures. nih.gov

The synthesis of fused heterocycles , where the amino and adjacent hydroxyl groups can participate in cyclization cascades following an initial MCR.

The advantage of using MCRs is the rapid generation of molecular complexity and the creation of libraries of novel compounds from simple, readily available starting materials. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires the ability to monitor their progress in real-time. Advanced spectroscopic techniques provide a non-invasive window into the reaction vessel.

Research Findings:

For transformations involving this compound, in situ spectroscopy is a powerful tool. A study on the hydrogenation of the structurally similar ethyl-4-nitrobenzoate utilized a reaction calorimeter fitted with an integrated infrared attenuated total reflection (FT-IR-ATR) probe. researchgate.net This setup allowed for the simultaneous measurement of heat flow and changes in chemical composition. By continuously monitoring the disappearance of the nitro group's characteristic IR signal and the appearance of the amine's signal, researchers can precisely track reaction kinetics, identify intermediates, and determine the reaction endpoint.

This combination of spectroscopy and calorimetry provides a comprehensive understanding of the reaction, enabling rapid optimization of conditions like temperature, pressure, and catalyst loading. researchgate.net Other techniques, such as Raman spectroscopy, can also be used in a similar manner. The development of fluorescent probes also offers highly sensitive methods for detecting specific analytes or reaction events, though this is more common in biological contexts. mdpi.comacs.org

Q & A

Q. What are the challenges in modeling the supramolecular assembly of this compound using computational tools?

  • Methodology : Hydrogen-bonding networks are sensitive to solvent and crystal packing. Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or ethanol) predict nucleation pathways. Pair distribution function (PDF) analysis of X-ray powder data validates simulated vs. experimental packing motifs .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting NMR data for this compound in different deuterated solvents?

  • Methodology : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter aromatic proton splitting. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. For example, hydroxyl proton exchange broadening in DMSO-d₂ requires variable-temperature NMR (e.g., 25°C to 60°C) to sharpen signals .

Q. Why do different crystallographic studies report varying space groups for this compound?

  • Methodology : Polymorphism or pseudo-symmetry can lead to misassignment. Reanalyze diffraction data with SHELXD for twin law detection (e.g., two-fold rotation) and reprocess using correct symmetry operators . Single-crystal Raman spectroscopy distinguishes polymorphs via lattice vibration modes .

Tables

Q. Table 1: Key Spectroscopic Signatures of this compound

TechniqueObserved PeaksAssignmentReference
IR (KBr)3200 cm⁻¹ (broad)O–H stretch
¹H NMR (DMSO-d₆)δ 1.35 (t, 3H), δ 4.35 (q, 2H)Ethyl ester group
¹³C NMRδ 165.2 (C=O), δ 148.5 (C–NO₂)Ester carbonyl, nitro carbon

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.